N-(3-aminophenyl)-3-methylbenzamide
Overview
Description
N-(3-aminophenyl)-3-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method to synthesize N-(3-aminophenyl)-3-methylbenzamide involves the amination of 3-methylbenzoic acid with 3-aminophenylamine. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.
Amide Bond Formation: Another approach involves the formation of an amide bond between 3-methylbenzoic acid and 3-aminophenylamine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale amination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-aminophenyl)-3-methylbenzamide can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or other reduced derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N-(3-aminophenyl)-3-methylbenzamide can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Pharmaceuticals: Due to its structural features, this compound can be explored as a potential drug candidate for various therapeutic applications.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The benzamide structure can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(3-aminophenyl)benzamide: Lacks the methyl group on the benzamide ring.
N-(4-aminophenyl)-3-methylbenzamide: The amine group is positioned at the para position instead of the meta position.
N-(3-aminophenyl)-4-methylbenzamide: The methyl group is positioned at the para position on the benzamide ring.
Uniqueness: N-(3-aminophenyl)-3-methylbenzamide is unique due to the specific positioning of the amine and methyl groups, which can influence its reactivity, binding affinity, and overall biological activity. The meta position of the amine group can lead to distinct electronic and steric effects compared to its para or ortho counterparts.
Properties
IUPAC Name |
N-(3-aminophenyl)-3-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-4-2-5-11(8-10)14(17)16-13-7-3-6-12(15)9-13/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCPUGSGOXBKBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411769 | |
Record name | N-(3-aminophenyl)-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
585517-66-4 | |
Record name | N-(3-aminophenyl)-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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